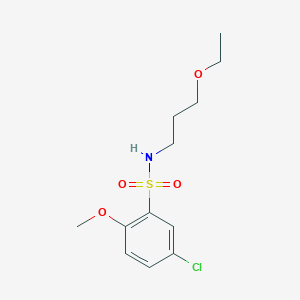
2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide, also known as MMPS, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. MMPS is a sulfonamide derivative that is structurally similar to other sulfonamide drugs, such as sulfamethoxazole and sulfadiazine. However, unlike these drugs, MMPS has not been approved for therapeutic use in humans. Instead, it is primarily used as a research tool to study the biochemical and physiological effects of sulfonamide compounds on various biological systems.
Mecanismo De Acción
The mechanism of action of 2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide is primarily through the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions and protons. This process plays a crucial role in the regulation of pH in the body. By inhibiting the activity of carbonic anhydrase, this compound disrupts this process and leads to changes in pH levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of carbonic anhydrase. These effects include changes in pH levels, alterations in the levels of bicarbonate ions and protons, and changes in the activity of other enzymes that are affected by changes in pH. This compound has also been shown to have potential anti-inflammatory and antitumor effects, although further research is needed to fully understand these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide in lab experiments is its specificity for carbonic anhydrase. This allows researchers to study the effects of carbonic anhydrase inhibition without the interference of other compounds. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of researchers and experimental subjects.
Direcciones Futuras
There are many potential future directions for the study of 2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide and its applications. One area of research is the development of new sulfonamide compounds that have improved specificity and efficacy for carbonic anhydrase inhibition. Another area of research is the study of the potential anti-inflammatory and antitumor effects of this compound and other sulfonamide compounds. Finally, there is a need for further research to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications in humans.
Métodos De Síntesis
The synthesis of 2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide is a complex process that involves multiple steps. The first step involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-phenylethylamine in the presence of a base catalyst. This produces the intermediate product, this compound. The intermediate product is then purified and subjected to further chemical reactions, including the addition of a methyl group to the benzene ring, to produce the final product, this compound.
Aplicaciones Científicas De Investigación
2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide has been used extensively in scientific research to study the mechanism of action and biochemical and physiological effects of sulfonamide compounds on various biological systems. One of the primary applications of this compound is in the study of the enzyme carbonic anhydrase, which plays a crucial role in the regulation of pH in the body. This compound has been shown to inhibit the activity of carbonic anhydrase, which has potential therapeutic applications in the treatment of conditions such as glaucoma, epilepsy, and obesity.
Propiedades
Fórmula molecular |
C16H19NO3S |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-13-8-9-15(20-2)16(12-13)21(18,19)17-11-10-14-6-4-3-5-7-14/h3-9,12,17H,10-11H2,1-2H3 |
Clave InChI |
OQWZMVVKGHBFKU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride](/img/structure/B239319.png)


![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B239329.png)


